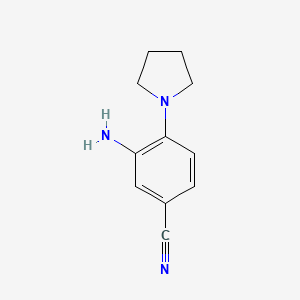

3-Amino-4-(pyrrolidin-1-YL)benzonitrile

Descripción general

Descripción

“3-Amino-4-(pyrrolidin-1-YL)benzonitrile” is an organic compound that belongs to the class of beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom . The compound has a molecular formula of C11N2H12 .

Synthesis Analysis

The synthesis of compounds similar to “3-Amino-4-(pyrrolidin-1-YL)benzonitrile” often involves the use of the pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “3-Amino-4-(pyrrolidin-1-YL)benzonitrile” consists of a pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Catalysis

A significant application of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile is in the synthesis of various benzonitrile derivatives. One method involves the amino-catalyzed [3+3] benzannulation reaction of α,β-unsaturated aldehydes with 4-arylsulfonyl-2-butenenitriles, using pyrrolidine as an organocatalyst. This method is noted for its environmental friendliness and efficiency in producing substituted benzonitriles under mild conditions without metals or strong bases (Jiang et al., 2020).

Bioorganic and Medicinal Chemistry

In the realm of bioorganic and medicinal chemistry, 3-Amino-4-(pyrrolidin-1-YL)benzonitrile derivatives have been explored for their potential as selective androgen receptor modulators (SARMs). These compounds have shown promise due to their anabolic effects on organs like muscles and the central nervous system, with neutral effects on the prostate (Aikawa et al., 2017).

Heterocyclic Chemistry

The compound also finds application in heterocyclic chemistry. For instance, unusual reaction products were observed in the pyrolysis of 4-aryl-5-amino-v-triazolines, leading to the production of morpholinopyrroles. This has implications in understanding the reaction mechanisms and solvent influences in pyrrole formation (Pocar et al., 1998).

Pharmaceutical Applications

3-Amino-4-(pyrrolidin-1-YL)benzonitrile is a component in pharmaceutical research, particularly in the synthesis of ligands for histamine H4 receptors. These ligands, developed from a series of 2-aminopyrimidines, have shown potential in treating inflammation and pain, indicating the therapeutic relevance of compounds containing 3-Amino-4-(pyrrolidin-1-YL)benzonitrile (Altenbach et al., 2008).

Propiedades

IUPAC Name |

3-amino-4-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-9-3-4-11(10(13)7-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPFYQRDXNAPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-pyrrolidin-1-yl-benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

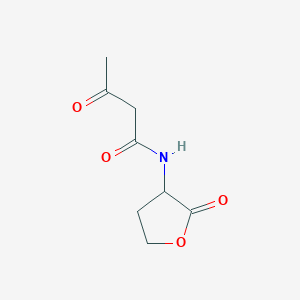

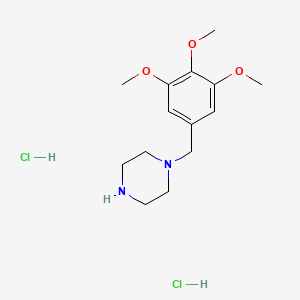

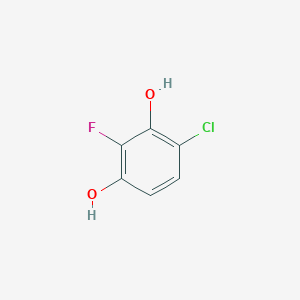

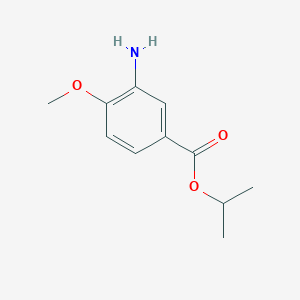

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)

![1,2-Bis[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]disilene](/img/structure/B3079497.png)

![(2-Aminobenzo[d]thiazol-6-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3079558.png)

![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B3079565.png)

![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)

![9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B3079573.png)